molecular formula C9H16O2 B15072171 1-Oxaspiro[3.5]nonane-2-methanol CAS No. 61266-65-7

1-Oxaspiro[3.5]nonane-2-methanol

Cat. No.: B15072171
CAS No.: 61266-65-7
M. Wt: 156.22 g/mol
InChI Key: UFXTYIMKRAZXMV-UHFFFAOYSA-N
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Description

1-Oxaspiro[35]nonane-2-methanol is a unique spirocyclic compound characterized by its distinctive oxetane ring fused to a nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.5]nonane-2-methanol typically involves the formation of the spirocyclic oxetane ring. One common method includes the iodocyclization of appropriate precursors . The reaction conditions often involve the use of oxidizing agents such as Oxone® in formic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[3.5]nonane-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: β-lactones.

    Reduction Products: Ring-opened derivatives.

    Substitution Products: Various substituted alcohols and ethers.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[3.5]nonane-2-methanol largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to engage in hydrogen bonding and its metabolic stability make it a valuable scaffold for drug design .

Comparison with Similar Compounds

Uniqueness: 1-Oxaspiro[3.5]nonane-2-methanol stands out due to its hydroxyl group, which provides additional reactivity and potential for derivatization. Its unique combination of an oxetane ring and a nonane backbone also contributes to its distinct chemical and physical properties .

Properties

CAS No.

61266-65-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-oxaspiro[3.5]nonan-2-ylmethanol

InChI

InChI=1S/C9H16O2/c10-7-8-6-9(11-8)4-2-1-3-5-9/h8,10H,1-7H2

InChI Key

UFXTYIMKRAZXMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(O2)CO

Origin of Product

United States

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